2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
The compound 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4H-chromene-3-carbonitrile family, characterized by a fused bicyclic chromene core with a nitrile group at position 3 and an amino group at position 2. The hexyl substituent at position 4 distinguishes it from structurally analogous derivatives, which typically feature aromatic or substituted aryl groups at this position. These compounds are synthesized via multicomponent reactions involving aldehydes, diketones, and malononitrile, often catalyzed by green or organocatalytic systems. Their biological relevance spans anticancer, tyrosinase inhibitory, and DNA-binding activities, influenced by substituent-driven electronic and steric effects.
Properties
IUPAC Name |
2-amino-4-hexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-6-7-8-12-13(11-19)17(20)22-15-10-18(2,3)9-14(21)16(12)15/h12H,4-10,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHADDNDXRCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. For instance, a typical synthetic route might involve the reaction of hexyl aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and malononitrile in the presence of a base such as potassium tert-butoxide in a solvent like methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chromene core .
Scientific Research Applications
2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism by which 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other interactions that modulate biological pathways. For example, its potential anti-inflammatory activity might involve inhibition of cyclooxygenase enzymes, while its anticancer effects could be due to interactions with DNA or proteins involved in cell proliferation.
Comparison with Similar Compounds
Key Data from Analogous Compounds:
Hexyl Derivative Inference :
Hexyl Derivative Inference :
- Anticancer Potential: Aliphatic chains may enhance uptake but reduce target specificity compared to planar aryl groups.
- Enzyme Inhibition : Hexyl’s steric bulk could hinder binding to active sites (e.g., tyrosinase), unlike smaller substituents.
Biological Activity
2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of 4H-chromenes. This compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique hexyl side chain that may influence its biological activity and pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have demonstrated that related chromene derivatives can inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity of Related Chromene Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 | 2.4 | |
| Compound 1 | PC-3 | 3.2 | |
| Compound 1 | A549 | 3.78 | |
| Compound 1 | HCT-116 | Not reported | |
| Compound 1 | HepG-2 | Not reported |
The compound's efficacy was evaluated using the MTT assay against several cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) with promising results indicating selective cytotoxicity towards malignant cells compared to normal cell lines.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with tumor growth. For example, studies have shown that chromene derivatives can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways.
Table 2: Kinase Inhibition Data
| Compound Name | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | EGFR | 0.216 | |
| Compound 1 | VEGFR | 0.259 | |
| Sorafenib | EGFR | 0.230 | |
| Sorafenib | VEGFR | 0.307 |
The data suggest that the compound exhibits comparable inhibitory activity to Sorafenib, a known anticancer drug.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 2-amino-4-hexyl derivatives have been reported to possess antimicrobial activities against various pathogens. The structure-function relationship indicates that modifications in the side chains can enhance antimicrobial efficacy.
Case Studies
Several case studies have explored the biological activities of related chromene compounds:
- Study on Antitumor Activity : A study evaluated a series of chromene derivatives for their ability to inhibit tumor cell proliferation in vitro. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast and prostate cancer cell lines.
- Study on Kinase Inhibition : Another research focused on the inhibitory effects of chromene derivatives on EGFR and VEGFR kinases. The findings suggested that these compounds could serve as potential leads for developing targeted cancer therapies.
Q & A
Q. Basic Research Focus :
- Methodology : Utilize one-pot multicomponent reactions (MCRs) under solvent-free conditions, as demonstrated for analogous chromene derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., piperidine or L-proline) to enhance cyclization efficiency.
- Data-Driven Adjustments : Vary substituents on the phenyl ring (e.g., trifluoromethyl, methyl, or dimethylamino groups) to assess steric/electronic effects on regioselectivity .
Q. Advanced Research Focus :
- Contradiction Resolution : Address discrepancies in yield (e.g., 60–85% in similar compounds) by comparing microwave-assisted synthesis vs. conventional heating . Use X-ray crystallography to confirm product regiochemistry and purity .
What structural features dictate the conformational stability of the fused cyclohexenone-pyran ring system in this chromene derivative?
Q. Basic Research Focus :
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and puckering parameters. For example, the cyclohexenone ring adopts a sofa conformation, with a Cremer-Pople puckering amplitude (Q) of 0.45–0.50 Å in related structures .
- Key Metrics : Compare torsion angles (e.g., C5–C6–C7–C8) between derivatives to identify steric clashes from hexyl or dimethyl groups .
Q. Advanced Research Focus :
- Data Contradiction Analysis : Investigate why some derivatives (e.g., 4-(4-methylphenyl) vs. 4-(trifluoromethylphenyl)) exhibit planar vs. distorted pyran rings despite similar synthesis conditions . Use density functional theory (DFT) to model steric strain.
How do intermolecular hydrogen-bonding networks influence the crystallographic packing and material properties of this compound?
Q. Basic Research Focus :
- Methodology : Analyze hydrogen-bond motifs (e.g., N–H⋯N or N–H⋯O) using SC-XRD. For example, layers parallel to the bc plane in 4-(dimethylamino)phenyl derivatives are stabilized by bifurcated H-bonds .
- Quantitative Analysis : Calculate hydrogen-bond distances (2.7–3.0 Å) and angles (150–170°) to correlate with thermal stability .
Q. Advanced Research Focus :
- Contradiction Resolution : Explain why certain substituents (e.g., hexyl) disrupt H-bonding networks, leading to amorphous phases. Use differential scanning calorimetry (DSC) to link packing efficiency to melting points .
What computational strategies are effective for predicting the bioactivity of chromene derivatives like this compound?
Q. Basic Research Focus :
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen against antimicrobial targets (e.g., E. coli DNA gyrase) using structural analogs with known MIC values .
- Data Validation : Cross-reference docking scores with experimental antifungal assays (e.g., agar diffusion) for 4-methylphenyl derivatives .
Q. Advanced Research Focus :
- Contradiction Analysis : Address mismatches between predicted and observed bioactivity (e.g., poor correlation with antioxidant assays) by incorporating solvent-accessible surface area (SASA) calculations .
How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this chromene derivative?
Q. Advanced Research Focus :
- Methodology : Apply artificial force-induced reaction (AFIR) algorithms to map energy barriers for key steps, such as Knoevenagel condensation or Michael addition .
- Case Study : For hexyl-substituted derivatives, compare computed activation energies (ΔG‡) with experimental yields to refine solvent/base combinations .
What experimental and computational techniques resolve contradictions in reported biological activity data for structurally similar chromenes?
Q. Advanced Research Focus :
- Methodology : Conduct meta-analysis of IC50 values for antimicrobial activity across derivatives. Use principal component analysis (PCA) to cluster substituent effects (e.g., electron-withdrawing vs. donating groups) .
- Validation : Re-synthesize disputed compounds (e.g., 4-(trifluoromethylphenyl) analog ) under standardized conditions and re-test bioactivity.
How do environmental factors (e.g., temperature, humidity) affect the crystallization of this compound?
Q. Basic Research Focus :
-
Methodology : Perform polymorph screening using solvent-drop grinding and variable-temperature SC-XRD. For example, monoclinic (C2/c) vs. triclinic (P1) phases form at 298 K vs. 296 K in related structures .
-
Data Table :
Condition Crystal System Space Group Reference 296 K, slow evap. Triclinic P1 298 K, rapid cooling Monoclinic C2/c
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
